![molecular formula C13H17N3O2 B1225705 ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
LSM-15275 is a member of quinuclidines.
Scientific Research Applications
Synthesis and Transformations
Synthesis Methods : Research has explored various synthesis methods for compounds similar to ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate. For instance, synthesis processes involving the Friedel–Crafts acylation of ethyl pyrrole-2-carboxylate with phthalic anhydride and selective N-debenzylation of N-benzylindole derivatives were investigated by Murakami, Watanabe, and Ishii (1988) (Murakami, Watanabe, & Ishii, 1988).
Chemical Transformations : Cucek and Verček (2008) discussed the preparation of various ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the versatility of such compounds in chemical transformations (Cucek & Verček, 2008).
Chemical Structure Confirmation
- Structural Confirmation Studies : Watanabe, Miyagi, and Murakami (1993) carried out chemical correlation work to confirm the structure of similar compounds, highlighting the importance of structural accuracy in chemical research (Watanabe, Miyagi, & Murakami, 1993).
Potential Biological Activity
Anti-viral Activity : Ishii et al. (1983) explored the Fischer indolization process and discovered certain derivatives showing preliminary anti-viral activity, indicating potential biological applications for these compounds (Ishii et al., 1983).
Anti-Hepatitis B Virus Activities : Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities, demonstrating the medicinal potential of these compounds (Zhao, Zhao, Chai, & Gong, 2006).
Solid-State Chemistry
- Solid-State Photoreaction : Hasegawa, Ikeda, and Yamazaki (2001) studied the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state, shedding light on the solid-state chemistry of these compounds (Hasegawa, Ikeda, & Yamazaki, 2001).
properties
Product Name |
ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-pyridin-2-yl-5-oxa-1,4-diazatricyclo[5.2.2.02,6]undecan-6-ol |
InChI |
InChI=1S/C13H17N3O2/c17-13-9-4-7-16(8-5-9)12(13)11(15-18-13)10-3-1-2-6-14-10/h1-3,6,9,11-12,15,17H,4-5,7-8H2 |
InChI Key |
KLTSQZBRJBGNKN-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O |
Canonical SMILES |
C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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